molecular formula C9H10F2O2 B8559570 2,2-Difluoro-2-(3-methoxyphenyl)ethan-1-ol

2,2-Difluoro-2-(3-methoxyphenyl)ethan-1-ol

Cat. No.: B8559570
M. Wt: 188.17 g/mol
InChI Key: AKLWBZHODREDAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-Difluoro-2-(3-methoxyphenyl)ethan-1-ol is an organic compound characterized by the presence of two fluorine atoms and a methoxy group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoro-2-(3-methoxyphenyl)ethan-1-ol can be achieved through several methods. One common approach involves the electrophilic 2,2-difluoroethylation of nucleophiles such as thiols, amines, and alcohols using a hypervalent iodine reagent, (2,2-difluoro-ethyl)(aryl)iodonium triflate . This method offers a complementary strategy to existing 2,2-difluoroethylation methods and allows access to a wide range of 2,2-difluoroethylated nucleophiles.

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-2-(3-methoxyphenyl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into different alcohol derivatives.

    Substitution: The fluorine atoms and methoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like thiols and amines for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce various substituted phenyl derivatives.

Scientific Research Applications

2,2-Difluoro-2-(3-methoxyphenyl)ethan-1-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique properties make it useful in studying biological systems and interactions.

    Industry: The compound is used in the production of materials with specific chemical and physical properties.

Mechanism of Action

The mechanism of action of 2,2-Difluoro-2-(3-methoxyphenyl)ethan-1-ol involves its interaction with molecular targets through hydrogen bonding and other non-covalent interactions. The presence of fluorine atoms enhances its lipophilicity and metabolic stability, making it a valuable bioisostere for various pharmacophores .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Difluoro-2-(3-methoxyphenyl)ethan-1-ol is unique due to its specific combination of fluorine atoms and a methoxy group, which imparts distinct chemical properties and reactivity. Its ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility and importance in scientific research.

Properties

Molecular Formula

C9H10F2O2

Molecular Weight

188.17 g/mol

IUPAC Name

2,2-difluoro-2-(3-methoxyphenyl)ethanol

InChI

InChI=1S/C9H10F2O2/c1-13-8-4-2-3-7(5-8)9(10,11)6-12/h2-5,12H,6H2,1H3

InChI Key

AKLWBZHODREDAV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C(CO)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

Obtained from Intermediate 67 (4.35 g, 19 mmol) by the procedure described in Intermediate 2. The title compound was obtained (3.19 g, 90%) as oil.
Quantity
4.35 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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